
1-(Chloromethoxy)-2,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxy group and two fluorine atoms at the 2 and 3 positions
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-2,3-difluorobenzene typically involves the chloromethylation of 2,3-difluorophenol. The reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the chloromethoxy group to a hydroxymethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-2,3-difluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-4-fluorobenzene: This compound has a single fluorine atom at the 4 position, which affects its reactivity and biological activity.
1-(Methoxymethoxy)-2,3-difluorobenzene: The methoxymethoxy group provides different electronic and steric properties compared to the chloromethoxy group.
2,3-Difluorophenol: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the chloromethoxy and difluoro substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5ClF2O |
|---|---|
Molekulargewicht |
178.56 g/mol |
IUPAC-Name |
1-(chloromethoxy)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-6-3-1-2-5(9)7(6)10/h1-3H,4H2 |
InChI-Schlüssel |
CQCISJXNGWFMSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


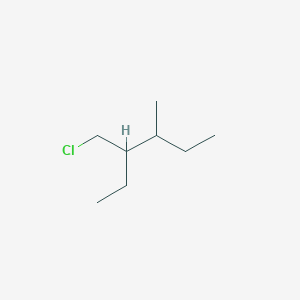
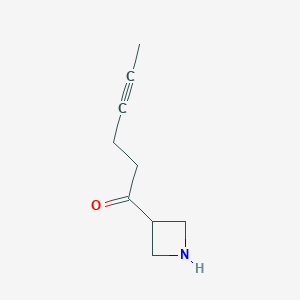
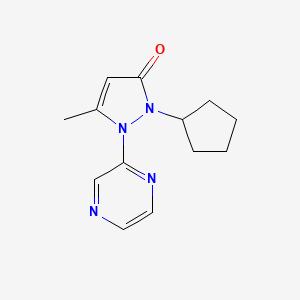
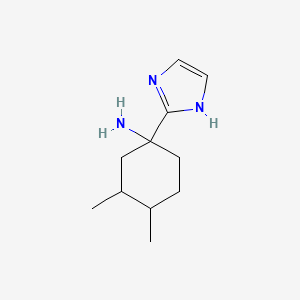
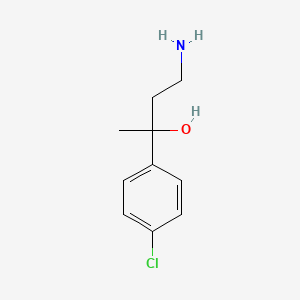
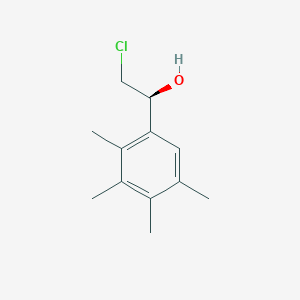


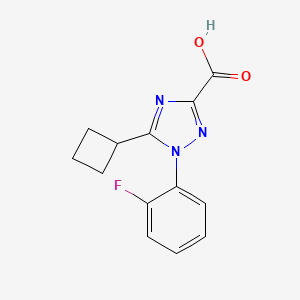
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
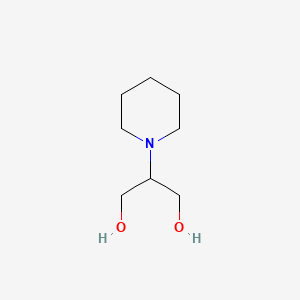

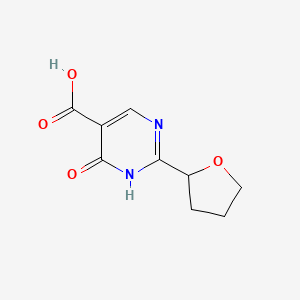
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
